2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one
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Overview
Description
2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl groups and a thiadiazole moiety. The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .
Scientific Research Applications
2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)propan-1-one: This compound shares structural similarities but has different functional groups and applications.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Another similar compound with variations in the substituents on the benzodiazepine ring.
Uniqueness
2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
131171-33-0 |
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Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2,4-diphenyl-3H-1,2,3,5-thiatriazole 1-oxide |
InChI |
InChI=1S/C13H11N3OS/c17-18-15-13(11-7-3-1-4-8-11)14-16(18)12-9-5-2-6-10-12/h1-10H,(H,14,15) |
InChI Key |
ZMDSVIAKYIIQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)N(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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